2E,4E,7E-Tridecatrienal, also known as (E,Z,Z)-2,4,7-tridecatrienal, is a polyunsaturated aldehyde derived from the oxidation of arachidonic acid. This compound is notable for its distinct aroma and flavor profile, contributing significantly to the sensory characteristics of various foods. It is classified under the category of volatile organic compounds and is primarily recognized for its role in food chemistry and flavor science.
2E,4E,7E-Tridecatrienal is typically formed through the autoxidation of polyunsaturated fatty acids, particularly arachidonic acid. This process involves the oxidative cleavage of hydroperoxides that arise during lipid peroxidation. The compound has been identified in various food matrices, where it contributes to flavor and aroma profiles.
The synthesis of 2E,4E,7E-tridecatrienal can be achieved through several methods, primarily involving multi-step organic reactions. One notable approach includes:
This synthesis pathway highlights the complexity involved in producing this compound and emphasizes the importance of precise reaction conditions to achieve the desired stereochemistry and yield .
The primary chemical reactions involving 2E,4E,7E-tridecatrienal include:
The stability of 2E,4E,7E-tridecatrienal under different conditions can influence its reactivity. For instance, exposure to light or heat may accelerate its degradation or transformation into other compounds .
The mechanism by which 2E,4E,7E-tridecatrienal exerts its effects primarily involves olfactory reception. The compound binds to olfactory receptors in the nasal cavity, triggering a sensory response that contributes to flavor perception.
Research indicates that the sensory threshold for detection varies depending on the matrix in which it is present; thus its impact on flavor can be significant in low concentrations .
Relevant analyses indicate that variations in storage conditions can significantly affect the stability and sensory properties of this compound .
2E,4E,7E-Tridecatrienal finds applications primarily in food science as a flavoring agent due to its unique aroma profile. It is utilized in:
Additionally, studies have explored its potential biological activities related to lipid metabolism and oxidative stress responses .
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